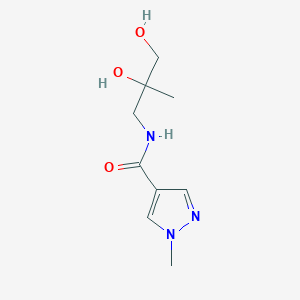![molecular formula C11H12FNO4 B7579200 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as FBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and biochemistry. FBAA is a derivative of the natural amino acid, serine, and has been synthesized using various methods.
Scientific Research Applications
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is not fully understood. However, it has been proposed that 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid acts as an inhibitor of the above-mentioned enzymes by binding to their active sites and preventing their activity. 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid.
Advantages and Limitations for Lab Experiments
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and its inhibitory effects on various enzymes make it a potential candidate for drug design and medicinal chemistry studies. However, one limitation of 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has several potential future directions for research. One possible direction is to study its inhibitory effects on other enzymes and to explore its potential applications in the treatment of other diseases. Another direction is to modify 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid to improve its solubility and bioavailability, which may enhance its therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid and its mechanism of action.
Synthesis Methods
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-fluorobenzoic acid with serine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, which can be purified using column chromatography.
properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(17,10(15)16)6-13-9(14)7-4-2-3-5-8(7)12/h2-5,17H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXKZNBVBRDRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)



![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)

![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
